molecular formula C14H11NO3 B15362206 Methyl 5-(2-Formylphenyl)nicotinate

Methyl 5-(2-Formylphenyl)nicotinate

Cat. No.: B15362206
M. Wt: 241.24 g/mol
InChI Key: MSKXCIIOXMXWNS-UHFFFAOYSA-N
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Description

Methyl 5-(2-Formylphenyl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 5-position of the pyridine ring and a 2-formylphenyl substituent. This compound is of interest in medicinal chemistry due to the dual functionality of its ester and aldehyde groups, which may confer unique reactivity or biological activity.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 5-(2-formylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)12-6-11(7-15-8-12)13-5-3-2-4-10(13)9-16/h2-9H,1H3

InChI Key

MSKXCIIOXMXWNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2C=O

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 5-(2-Formylphenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in multistep synthetic routes.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound may act as an inhibitor of certain enzymes, interfering with their catalytic activity.

  • Pathway Modulation: It can modulate specific biochemical pathways, leading to changes in cellular processes.

Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved. It may involve binding to the active site of an enzyme or interacting with other molecular components within the cell.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Methyl 5-(2-Formylphenyl)nicotinate belongs to a broader class of nicotinate esters and aromatic aldehydes. Key structural analogs include:

  • Methyl nicotinate: A simple ester lacking the formylphenyl group, known for its prolonged hydrolysis half-life (>95 hours) in the presence of human serum albumin (HSA) .
  • 5-(2-Furyl)nicotinic acid : A carboxylic acid derivative with a furyl substituent at the 5-position, differing in both functional group (acid vs. ester) and substituent electronic properties (electron-rich furan vs. electron-deficient formylphenyl) .
  • Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate: Features a cyano group and fluorophenoxy substituent, highlighting the impact of electron-withdrawing groups on stability and reactivity .

Metabolic Stability and Hydrolysis Kinetics

Nicotinate esters exhibit wide variability in hydrolysis rates catalyzed by HSA. Methyl nicotinate is highly stable (half-life >95 hours), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) under physiological conditions . The formylphenyl group in this compound may accelerate hydrolysis due to increased electrophilicity at the ester carbonyl, though direct data are unavailable. Comparatively, trifluoromethyl or cyano substituents (e.g., in methyl 2-amino-5-(trifluoromethyl)nicotinate) could further stabilize the ester against enzymatic cleavage .

Data Tables

Table 1: Structural and Metabolic Comparison of Nicotinate Derivatives

Compound Name Substituent Position Key Functional Groups Hydrolysis Half-Life (HSA) Key Reference
Methyl nicotinate N/A Methyl ester >95 hours
2-Butoxyethyl nicotinate N/A Butoxyethyl ester <15 minutes
This compound 5-position Methyl ester, 2-formylphenyl Not reported Inferred
5-(2-Furyl)nicotinic acid 5-position Carboxylic acid, 2-furyl N/A (acid form)
Methyl 5-cyano-6-(4-fluorophenoxy)nicotinate 5,6-positions Cyano, fluorophenoxy Not reported

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